![molecular formula C7H12F2O B13920212 [(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
[(1S)-3,3-difluorocyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-3,3-difluorocyclohexyl]methanol is a chemical compound with the molecular formula C7H12F2O. It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3,3-difluorocyclohexyl]methanol typically involves the fluorination of cyclohexane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclohexane ring. The reaction is carried out under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product. The methanol group is introduced through subsequent reactions involving alcohols and appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions
[(1S)-3,3-difluorocyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexylmethanol derivatives.
Scientific Research Applications
[(1S)-3,3-difluorocyclohexyl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of [(1S)-3,3-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoro-1-methylcyclohexyl)methanol
- (3,3-Difluoro-1-methylcyclobutyl)methanol
- (3,3-Difluoro-1-methylcyclopentyl)methanol
Uniqueness
[(1S)-3,3-difluorocyclohexyl]methanol is unique due to its specific stereochemistry and the presence of two fluorine atoms on the cyclohexane ring. This configuration imparts distinct chemical and biological properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H12F2O |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
[(1S)-3,3-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m0/s1 |
InChI Key |
BVOAPBKICTZRNM-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)CO |
Canonical SMILES |
C1CC(CC(C1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
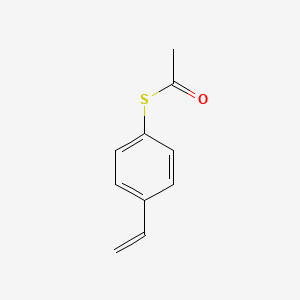
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)
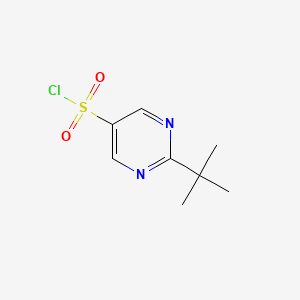
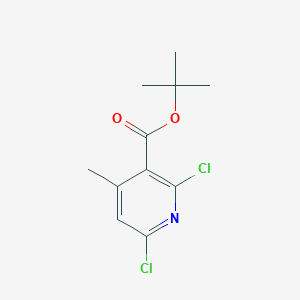
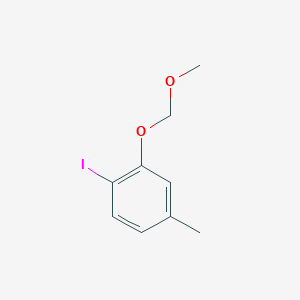


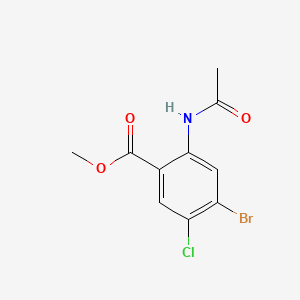
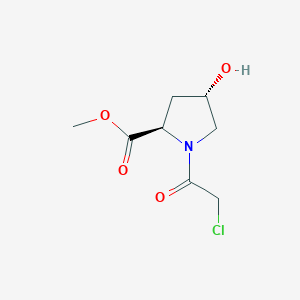
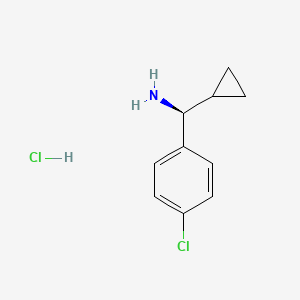
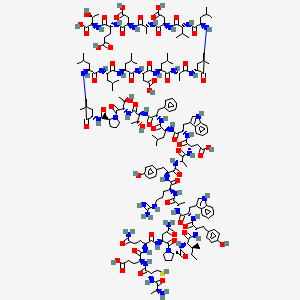
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
